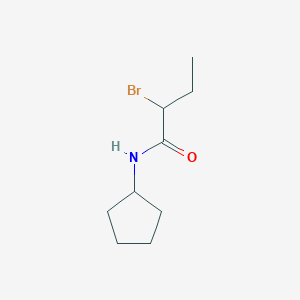

Ethyl amino(4-butoxyphenyl)acetate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

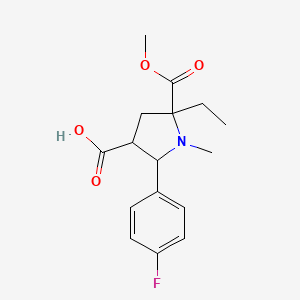

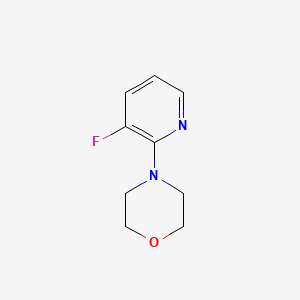

Ethyl amino(4-butoxyphenyl)acetate hydrochloride, or EABAH, is an organic compound that has been widely studied in scientific research applications. It is a salt of the ester of 4-butoxyphenylacetic acid and ethylamine, and is used in a variety of laboratory experiments.

Applications De Recherche Scientifique

Spectroscopic Characterization and Structural Analysis

Ethyl amino(4-butoxyphenyl)acetate hydrochloride, along with its derivatives, has been extensively studied through various spectroscopic techniques. For instance, comprehensive chemical characterizations of cathinone derivatives, closely related to ethyl amino(4-butoxyphenyl)acetate hydrochloride, have been performed using nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography. These studies aim to provide a detailed chemical profile for substances seized by drug enforcement agencies, contributing to the forensic toxicology field by facilitating their identification (Kuś et al., 2016).

Synthesis and Antimicrobial Applications

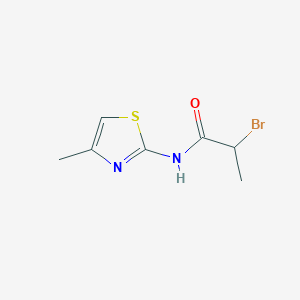

Research into the synthesis of compounds from bases like 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and their esterification with various agents has led to the creation of formazans. These synthesized compounds have been evaluated for their in vitro antimicrobial activity against bacterial and fungal strains, showcasing moderate activity. Such studies highlight the potential of ethyl amino(4-butoxyphenyl)acetate hydrochloride derivatives in developing new antimicrobial agents (Sah et al., 2014).

Role in Molecular Docking and Enzyme Inhibition Studies

Further research on novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, derived from N-arylthiazole-2-amines, has demonstrated significant enzyme inhibition activities. These compounds have shown high inhibition towards enzymes like α-glucosidase and β-glucosidase, suggesting their potential in medical research for treating diseases related to enzyme dysfunction. Molecular docking studies have also been conducted to understand the bonding modes of these compounds to enzyme active sites, offering insights into their mechanism of action (Babar et al., 2017).

Propriétés

IUPAC Name |

ethyl 2-amino-2-(4-butoxyphenyl)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3.ClH/c1-3-5-10-18-12-8-6-11(7-9-12)13(15)14(16)17-4-2;/h6-9,13H,3-5,10,15H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQHYNCIGVSXNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(C(=O)OCC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl amino(4-butoxyphenyl)acetate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1340962.png)

![5-(furan-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1340971.png)

![4-[(Dimethylamino)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid](/img/structure/B1340990.png)